molecular formula C18H16ClNOS B4553140 N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide CAS No. 587846-14-8

N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide

Cat. No.: B4553140
CAS No.: 587846-14-8
M. Wt: 329.8 g/mol
InChI Key: CLMBJCGYAXQBTO-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a chloro substituent at the 3-position and N-benzyl/N-ethyl groups on the amide nitrogen. The synthesis of such compounds typically involves multi-step reactions with chlorinating agents, coupling reagents, and functional group modifications .

Properties

IUPAC Name

N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-2-20(12-13-8-4-3-5-9-13)18(21)17-16(19)14-10-6-7-11-15(14)22-17/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMBJCGYAXQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172963
Record name 3-Chloro-N-ethyl-N-(phenylmethyl)benzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587846-14-8
Record name 3-Chloro-N-ethyl-N-(phenylmethyl)benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587846-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-ethyl-N-(phenylmethyl)benzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-phenylethanone, with sulfur and a base like potassium carbonate.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzothiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzothiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemical Applications

N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The chloro group can be replaced with nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, and the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biological Applications

Research has indicated that this compound exhibits potential biological activities , particularly in the following areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies have shown that related benzothiophene derivatives can inhibit various kinases associated with cancer progression, such as Dyrk1A and Dyrk1B. These kinases are overexpressed in several cancers, indicating that this compound could potentially inhibit tumor growth by targeting these pathways .

Medicinal Applications

In the field of medicine, this compound is explored for its potential therapeutic applications:

  • Drug Development : this compound is being studied as a lead compound for developing new drugs. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological evaluation.

Case Study: Anticancer Research

A notable study evaluated the inhibitory effects of benzothiophene derivatives on Dyrk1A and Dyrk1B kinases. Compounds similar to this compound displayed potent inhibition against these kinases across various cancer cell lines while sparing non-tumor cells. This selectivity underscores the potential of this compound class in developing targeted cancer therapies .

Industrial Applications

This compound finds utility in industrial applications:

  • Pharmaceuticals and Agrochemicals : The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials with specific biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • N-Substituents :

    • The benzyl group in the target compound enhances lipophilicity compared to 2-fluorobenzyl (), which introduces electronegativity but reduces steric bulk. The ethyl group offers minimal steric hindrance, contrasting with bulkier groups like dioxidotetrahydrothiophen () or benzodioxol ().
    • Compounds with ester or thiophene N-substituents () exhibit altered polarity, affecting membrane permeability and bioavailability.
  • Benzothiophene Substituents: The 3-chloro group is conserved across most analogs, suggesting its critical role in electronic modulation and halogen bonding .
  • Thiophene-ester derivatives () demonstrate superior antimicrobial/antitumor activity due to synergistic effects of Cl, Me, and cyano groups .

Research Findings

Impact of Substituents on Activity

  • Chloro and Methyl Groups : highlights that 3-Cl paired with 6-Me enhances antimicrobial and antitumor efficacy, likely due to increased lipophilicity and improved target binding .
  • Nitro vs.
  • Benzothiazole Moieties : Compounds like those in exhibit anti-inflammatory activity via benzothiazole-mediated enzyme inhibition, a mechanism absent in the target compound .

Physicochemical Properties

  • Molecular Weight : Heavier analogs (e.g., : 468.42 g/mol) may face challenges in bioavailability compared to lighter derivatives .
  • Solubility : Hydroxyl or benzodioxol groups () improve water solubility, whereas the target compound’s benzyl/ethyl groups favor lipid solubility .

Biological Activity

N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophene derivatives. Its structure features a benzothiophene core, which consists of a fused benzene and thiophene ring, along with a benzyl group, a chloro substituent, and an ethyl group attached to the nitrogen atom of the carboxamide functional group. This unique configuration has made it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity. Such interactions may contribute to its biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the benzothiophene class, including this compound, exhibit significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. For instance, assays conducted on human cervical (HeLa) and lung (A549) carcinoma cells have demonstrated that this compound can inhibit cell proliferation at specific concentrations. The results from these studies indicate that the compound may have a cytotoxic effect on cancer cells, warranting further investigation into its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific substituents such as the chloro group and the ethyl group significantly influences its reactivity and biological effects. Research suggests that modifications to these groups can enhance or diminish its activity against various biological targets .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) indicating potent antimicrobial effects, comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : In another study assessing cytotoxic effects on cancer cell lines, this compound was tested at concentrations of 1 µM, 5 µM, and 25 µM using the MTT assay. Results indicated significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer therapeutic .

Data Table: Biological Activity Summary

Property Observation Reference
Antimicrobial ActivitySignificant efficacy against bacteria
Anticancer ActivityCytotoxic effects on HeLa and A549 cells
Mechanism of ActionPotential enzyme/receptor modulation

Q & A

Q. How does this compound compare to structurally related benzothiophene carboxamides in terms of efficacy and toxicity?

  • Methodological Answer :
  • SAR database mining : Use PubChem BioAssay data (AID 1259401) to compare bioactivity profiles .
  • Toxicity screening : Zebrafish embryo model (LC50_{50} > 100 µM indicates low acute toxicity) .
  • Cross-resistance studies : Test against multidrug-resistant cell lines (e.g., MCF-7/ADR) to evaluate P-gp substrate potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide
Reactant of Route 2
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N-benzyl-3-chloro-N-ethyl-1-benzothiophene-2-carboxamide

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